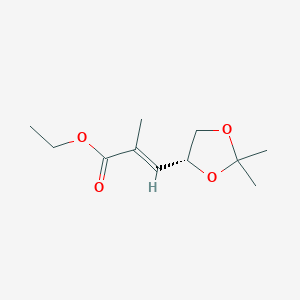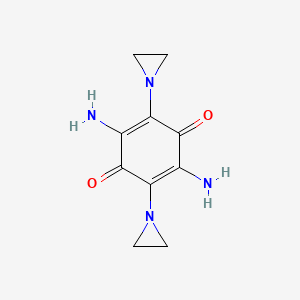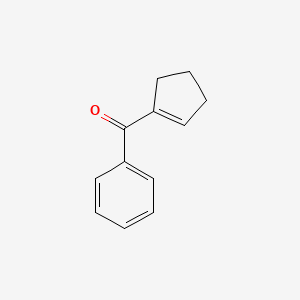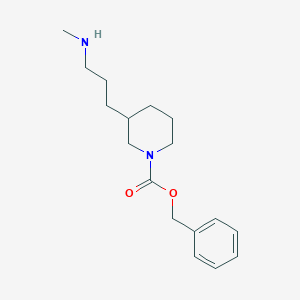![molecular formula C13H15ClN4O3 B13982324 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-chloroimidazole: This can be achieved by reacting imidazole with a chlorinating agent such as thionyl chloride under reflux conditions.
Nitration of Phenol: The phenol derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Etherification: The nitrated phenol is then reacted with 4-chloroimidazole in the presence of a base such as potassium carbonate to form the ether linkage.
Amine Introduction: The final step involves the reaction of the etherified product with N-methylpropan-1-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imidazole ring can interact with metal ions or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-chloroimidazole: Shares the imidazole ring but lacks the nitro and ether groups.
5-nitrophenol: Contains the nitro group but lacks the imidazole and amine functionalities.
N-methylpropan-1-amine: Contains the amine group but lacks the aromatic and nitro functionalities.
Uniqueness
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C13H15ClN4O3 |
|---|---|
Peso molecular |
310.73 g/mol |
Nombre IUPAC |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H15ClN4O3/c1-15-5-2-6-21-12-7-10(18(19)20)3-4-11(12)17-8-13(14)16-9-17/h3-4,7-9,15H,2,5-6H2,1H3 |
Clave InChI |
QKTPDZFKDNXBIN-UHFFFAOYSA-N |
SMILES canónico |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















